molecular formula C14H20O2 B15179183 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate CAS No. 85567-26-6

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate

Cat. No.: B15179183
CAS No.: 85567-26-6
M. Wt: 220.31 g/mol
InChI Key: BLABKEBSNRZDOA-IZZDOVSWSA-N
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Description

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate is an organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a bicyclo[2.2.1]heptene ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, amines

Scientific Research Applications

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate stands out due to its unique acetate functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

CAS No.

85567-26-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

[(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)butyl] acetate

InChI

InChI=1S/C14H20O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h4-6,12-14H,3,7-9H2,1-2H3/b11-6+

InChI Key

BLABKEBSNRZDOA-IZZDOVSWSA-N

Isomeric SMILES

CC/C(=C\C1CC2CC1C=C2)/COC(=O)C

Canonical SMILES

CCC(=CC1CC2CC1C=C2)COC(=O)C

Origin of Product

United States

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